4'-Bromo-[1,1'-biphenyl]-2-ol
Overview
Description
“4’-Bromo-[1,1’-biphenyl]-2-ol” is a chemical compound with the molecular formula C12H9BrO. It has a molecular weight of 249.10 g/mol . This compound is also known by other names such as 4-Bromobiphenyl and 4-Bromo-1,1’-biphenyl .
Synthesis Analysis
The synthesis of “4’-Bromo-[1,1’-biphenyl]-2-ol” involves several steps. One method involves the vinylation of 4-bromo-4-hydroxybiphenyl and ethyl acrylate using a Pd (OAc) 2/PPh 3 catalyst .
Molecular Structure Analysis
The molecular structure of “4’-Bromo-[1,1’-biphenyl]-2-ol” can be represented as BrC6H4C6H4OH . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
In terms of chemical reactions, 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Physical and Chemical Properties Analysis
“4’-Bromo-[1,1’-biphenyl]-2-ol” is a solid substance with a melting point of 164-166 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 309.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Environmental Toxicology
A study by Owens et al. (2007) explored the emissions from the combustion of computer-printed circuit boards containing brominated flame-retardants (BFRs). 4'-Bromo-[1,1'-biphenyl]-2-ol was among the identified chemicals exhibiting estrogenic activity both in vitro and in vivo, highlighting concerns about toxicological risks from electronic waste.
Materials Science and Chemistry
In materials science and chemistry, Tang et al. (2021) synthesized biphenyl carbazole derivatives, including this compound, for their luminescence and thermal properties. These compounds demonstrate potential applications in electronics and photonics due to their unique structural and luminescent characteristics.
Pharmaceutical Research
In pharmaceutical research, Kwong et al. (2017) studied biphenyl-based compounds for their anti-tyrosinase activities. While the specific focus was not on this compound, the study emphasizes the broader relevance of biphenyl compounds in developing treatments for conditions like hyperpigmentation.
Organic Synthesis
The compound has also been used in studies focused on organic synthesis techniques. For example, Feng-cong (2006) described a method for synthesizing 4-Bromobiphenyl, which is closely related to this compound. Such studies contribute to the understanding of efficient synthesis methods for complex organic compounds.
Catalysis and Polymerization
The compound has also been investigated in the context of catalysis and polymerization. Satoh et al. (1998) researched the regioselective arylation reactions of biphenyl-2-ols, which includes derivatives of this compound. This research is pivotal in developing advanced materials and chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It has been observed that similar brominated biphenyl compounds interact with cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
It has been reported that 4-bromobiphenyl, a similar compound, undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that 4’-Bromo-[1,1’-biphenyl]-2-ol may also undergo similar reactions.
Biochemical Pathways
The interaction of similar brominated biphenyl compounds with cytochrome p-450-dependent monooxygenases suggests that they may influence the metabolic pathways associated with these enzymes .
Pharmacokinetics
The compound’s molecular weight (233104) and its boiling point (310 °C) suggest that it may have significant bioavailability .
Result of Action
The reduction of similar brominated biphenyl compounds to biphenyl in certain environments suggests that they may have significant chemical reactivity .
Action Environment
The action, efficacy, and stability of 4’-Bromo-[1,1’-biphenyl]-2-ol can be influenced by various environmental factors. For instance, the compound’s reduction to biphenyl has been observed in cationic micelles, suggesting that the presence of certain chemical environments can influence its reactivity . Additionally, the compound’s stability may be affected by temperature, as suggested by its boiling point .
Properties
IUPAC Name |
2-(4-bromophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWIHIGUHWAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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